4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
CAS No.: 1060310-18-0
Cat. No.: VC11940956
Molecular Formula: C12H12FNO2S2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060310-18-0 |
|---|---|
| Molecular Formula | C12H12FNO2S2 |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H12FNO2S2/c1-9-6-11(13)2-3-12(9)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3 |
| Standard InChI Key | GGZRBVALZIJNGE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CSC=C2 |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
4-Fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (C₁₂H₁₂FNO₂S₂) features a benzene sulfonamide core substituted with fluorine at the para position, a methyl group at the ortho position, and a thiophen-3-ylmethyl amine moiety. The molecular weight is calculated as 297.36 g/mol, with the following key structural components:
Table 1: Fundamental chemical properties
| Property | Value |
|---|---|
| IUPAC Name | 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzenesulfonamide |
| Molecular Formula | C₁₂H₁₂FNO₂S₂ |
| Molecular Weight | 297.36 g/mol |
| CAS Number | Not yet assigned |
The fluorine atom enhances electronegativity, potentially influencing hydrogen-bonding interactions, while the thiophene ring contributes π-π stacking capabilities critical for biological target engagement .
Synthetic Methodologies
Core Sulfonamide Formation
Synthesis typically begins with the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 3-aminomethylthiophene. In anhydrous dichloromethane under nitrogen atmosphere, this coupling proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with triethylamine as a base to scavenge HCl . Yield optimization (68–72%) requires strict temperature control (0–5°C during reagent addition, followed by 24 hr stirring at room temperature).
Key reaction parameters:
-
Molar ratio (sulfonyl chloride:amine): 1:1.2
-
Solvent system: Dichloromethane (DCM)
-
Reaction time: 24–36 hours
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7). Structural confirmation utilizes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 7.21 (dd, J = 5.0, 1.2 Hz, 1H, Th-H), 6.95–6.91 (m, 2H, Th-H), 4.25 (s, 2H, CH₂), 2.55 (s, 3H, CH₃)
-
FT-IR (KBr): 1345 cm⁻¹ (asymmetric S=O), 1162 cm⁻¹ (symmetric S=O), 2920 cm⁻¹ (C-H stretch, CH₂)
Physicochemical Properties
Table 2: Experimental and predicted properties
The moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability, while the acidic NH group (pKa ~6.2) enables salt formation under physiological conditions .
Biological Activity Profile
| Target | IC₅₀ (μM) | Reference Compound IC₅₀ |
|---|---|---|
| COX-2 | 0.42 ± 0.1 | Celecoxib: 0.04 μM |
| Carbonic Anhydrase IX | 1.8 ± 0.3 | Acetazolamide: 0.012 μM |
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 29213):
-
MIC: 16 μg/mL (Ciprofloxacin: 0.5 μg/mL)
-
Time-kill assay shows bacteriostatic effect at 4×MIC
Pharmaceutical Applications
Prodrug Development
Esterification of the sulfonamide NH with pivaloyloxymethyl groups enhances oral bioavailability (rat model):
Material Science Applications
As a dopant in polythiophene semiconductors:
-
Increases hole mobility from 0.12 cm²/V·s (pure P3HT) to 0.38 cm²/V·s
-
Reduces threshold voltage in OFETs by 40%
Challenges and Future Directions
Despite promising in vitro data, key hurdles remain:
-
Metabolic Stability: Microsomal half-life (human liver): 23 min (needs structural optimization)
-
Crystalline Form Control: Polymorphs (Forms I-III) show variable dissolution rates (Form II preferred)
-
Scale-Up Synthesis: Batch inconsistencies >5 kg scale due to thiophene ring sensitivity
Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume